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  • Product: Fmoc-L-3-Nitrophenylalanine
  • CAS: 206060-42-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Role of the Nitro Group in Fmoc-L-3-Nitrophenylalanine

Abstract The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutics, advanced biomaterials, and sophisticated biological probes. Am...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutics, advanced biomaterials, and sophisticated biological probes. Among these, Fmoc-L-3-Nitrophenylalanine [Fmoc-L-Phe(3-NO₂)-OH] stands out as a uniquely versatile building block. The presence of the nitro moiety on the phenyl ring is not a passive modification; it fundamentally alters the amino acid's electronic properties, chemical reactivity, and potential for post-synthetic manipulation. This guide provides an in-depth exploration of the nitro group's role, moving from its core electronic influence to its practical application in Solid-Phase Peptide Synthesis (SPPS) and its transformative potential as a chemical handle for advanced derivatization. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles for researchers aiming to leverage this powerful tool.

Foundational Principles: The Electronic Influence of the Nitro Group

To fully grasp the utility of Fmoc-L-3-Nitrophenylalanine, one must first understand the profound electronic impact of the nitro (NO₂) group on the aromatic side chain. The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms.[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma (σ) bond framework.[2]

  • Resonance Effect (-M): The nitro group actively delocalizes the π-electrons of the aromatic system, drawing electron density out of the ring. This effect is particularly strong at the ortho and para positions, but its overall impact deactivates the entire ring towards electrophilic attack.[1][2]

This dual-mode electron withdrawal transforms the phenylalanine side chain from a relatively electron-rich, nucleophilic system into an electron-deficient one. This fundamental shift is the source of its unique reactivity and applications.

Figure 1: Electronic influence of the nitro group on the phenyl ring.

Physicochemical Properties

The introduction of the nitro group imparts distinct physical and chemical properties to the standard Fmoc-L-Phenylalanine scaffold. These are summarized below.

PropertyFmoc-L-3-NitrophenylalanineNotes
Molecular Formula C₂₄H₂₀N₂O₆[3][4]The addition of the NO₂ group.
Molecular Weight 432.4 g/mol [3][4]Increased mass compared to standard Fmoc-Phe-OH.
Appearance White to off-white solid/powder[3][5]Typical for protected amino acid derivatives.
Topological Polar Surface Area 121 Ų[4]Significantly increased polarity, affecting solubility and interactions.
pKa (Side Chain) ~7.2 (for 3-nitrotyrosine)While this is for nitrotyrosine, the principle applies. The electron-withdrawing nitro group lowers the pKa of nearby acidic protons, making the phenolic proton of nitrotyrosine acidic at physiological pH.[6] For nitrophenylalanine, this effect enhances the acidity of the α-proton.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Nitrophenylalanine is designed for seamless integration into standard Fmoc-based SPPS workflows.[3][7] The Fmoc group provides temporary, base-labile protection of the α-amine, allowing for the stepwise elongation of the peptide chain.[8][9]

The core SPPS cycle remains unchanged:

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a 20% piperidine solution in a polar aprotic solvent like DMF.[9]

  • Activation & Coupling: The carboxylic acid of Fmoc-L-3-Nitrophenylalanine is activated using standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) to form a reactive ester, which then couples with the liberated N-terminal amine of the peptide chain.[8]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Figure 3: Post-synthetic modification workflow via nitro group reduction.

Validated Protocol: On-Resin Reduction of the Nitro Group

This protocol is adapted from established methods for the reduction of aromatic nitro groups in the context of peptide synthesis. [10][11]The use of Tin(II) chloride is a common and effective method.

Objective: To convert the 3-nitro-phenylalanine side chain to a 3-amino-phenylalanine side chain on a solid support.

Materials:

  • Peptide-resin containing one or more Phe(3-NO₂) residues (e.g., 25 µmol scale).

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Methanol (MeOH).

  • Reaction vessel for SPPS.

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by DCM for 5 minutes. Drain the solvent.

  • Reagent Preparation: Prepare a 0.4 M solution of SnCl₂·2H₂O in DMF. For a 25 µmol scale, this typically involves dissolving ~225 mg of SnCl₂·2H₂O in 2.5 mL of DMF. Note: Gentle warming may be required to fully dissolve the reagent.

  • Reduction Reaction: Add the SnCl₂·2H₂O solution to the resin. Ensure the resin is fully submerged.

  • Incubation: Gently agitate the reaction vessel at room temperature for 4-6 hours. Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to observe the mass shift (-30 Da for NO₂ to NH₂).

  • Washing: After the reaction is complete, drain the reagent solution and wash the resin extensively. A recommended wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • MeOH (3x)

    • DCM (3x)

    • DMF (3x)

  • Verification (Optional but Recommended): Perform a Kaiser test on a few beads of resin. A positive result (blue beads) indicates the presence of the newly formed primary amine on the side chain.

  • Proceed to Derivatization or Cleavage: The resin is now ready for subsequent on-resin chemistry targeting the new amino group or for final cleavage from the support.

Analytical and Biophysical Applications

Beyond its role as a synthetic building block, the nitrophenylalanine side chain can serve as a useful spectroscopic probe.

  • Infrared (IR) Spectroscopy: The nitro group has strong and distinct IR absorption bands (symmetric and asymmetric NO₂ stretches). These bands are sensitive to the local environment, making nitrophenylalanine a useful sensor for monitoring vibrational energy transfer and heat flow through a peptide backbone on ultrafast timescales. [12]* Hydrogen Bonding Probe: The nitro group can act as a hydrogen bond acceptor. Changes in its spectroscopic signature can be used to probe hydrogen bonding interactions within peptide hydrogels and proteins. [13]* Photocleavage (Positional Isomer): While the topic is 3-nitrophenylalanine, it is noteworthy that its isomer, 2-nitrophenylalanine, can be used to induce site-specific photocleavage of the peptide backbone upon irradiation with UV light. [14][15]This highlights the diverse photochemical potential of nitrated aromatic amino acids in protein engineering.

Conclusion

Fmoc-L-3-Nitrophenylalanine is far more than a simple substituted amino acid. The nitro group acts as a powerful electron-withdrawing feature, a stable and orthogonal element during SPPS, and, most importantly, a versatile latent functional handle. Its ability to be cleanly converted into a reactive amine post-synthesis opens the door to a vast chemical space for creating complex peptide architectures, bioconjugates, and advanced molecular probes. For the researcher in drug development or chemical biology, mastering the use of this building block provides a reliable and powerful method for introducing site-specific functionality and enhancing the molecular diversity of synthetic peptides.

References

  • Boc-L-3-Nitrophenylalanine: A Key Building Block for Peptide Synthesis and Drug Discovery. Hopax. [Link]

  • Fmoc-3-nitro-L-phenylalanine | 206060-42-6. J&K Scientific LLC. [Link]

  • Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. ACS Publications. [Link]

  • P-Nitrophenylalanine as a Novel Probe of Hydrogen. Amanote Research. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acade Chemical. [Link]

  • 3-NITROPHENYLALANINE, D-. gsrs. [Link]

  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. National Institutes of Health (NIH). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • 3-Nitro-L-phenylalanine | C9H10N2O4 | CID 2761812. PubChem. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. National Institutes of Health (NIH). [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. PubMed. [Link]

  • 3-NITROPHENYLALANINE, L-. precisionFDA. [Link]

  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. [Link]

  • Boc-3-Nitro-L-Phenylalanine | C14H18N2O6 | CID 2761816. PubChem. [Link]

  • A Walk through Recent Nitro Chemistry Advances. National Institutes of Health (NIH). [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. National Institutes of Health (NIH). [Link]

  • Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. National Institutes of Health (NIH). [Link]

  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Peptide Oxidation/Reduction Side Reactions. ResearchGate. [Link]

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to Fmoc-L-3-Nitrophenylalanine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of innovative peptide design and synthesis, the incorporation of non-canonical amino acids is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of innovative peptide design and synthesis, the incorporation of non-canonical amino acids is a cornerstone for advancing therapeutic potential and biological understanding. Among these, Fmoc-L-3-Nitrophenylalanine stands out as a versatile building block, offering unique electronic and reactive properties. This guide provides a comprehensive technical overview of its molecular characteristics, its strategic application in solid-phase peptide synthesis (SPPS), and the functional implications of introducing a nitro group into a peptide sequence.

Core Molecular Profile

Fmoc-L-3-Nitrophenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a nitro (-NO₂) group at the meta position of the phenyl ring and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1]

Molecular Formula and Weight

The fundamental chemical identity of this compound is crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

AttributeValueSource(s)
Chemical Formula C₂₄H₂₀N₂O₆[1][2]
Molecular Weight 432.4 g/mol [1]
Monoisotopic Mass 432.13213636 g/mol [3]
CAS Number 206060-42-6[1][2][4]
Physicochemical Properties

The physical characteristics of Fmoc-L-3-Nitrophenylalanine are essential for its proper handling, storage, and application in synthesis protocols.

PropertyDescriptionSource(s)
Appearance White solid/powder[1]
Optical Rotation [α]²⁰D = -36 ± 1° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C, sealed in a dry environment[1][4][5]
Purity Typically ≥ 99% (Assay)[1]

Strategic Role in Peptide Synthesis

The true utility of Fmoc-L-3-Nitrophenylalanine is realized in its application within Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amine, allowing for iterative and controlled elongation of the peptide chain.[1]

The Significance of the 3-Nitro Group

The introduction of a nitro group at the meta position of the phenyl ring is not a trivial modification. It imparts several key features that can be exploited in peptide design:

  • Enhanced Reactivity and Modified Electronics: The electron-withdrawing nature of the nitro group alters the electronic properties of the phenyl ring. This can influence intra- and intermolecular interactions, potentially modulating the binding affinity and specificity of the peptide for its biological target.[1]

  • A Versatile Chemical Handle: The nitro group can be chemically reduced to an amine (-NH₂). This resulting aniline derivative opens up a plethora of possibilities for further site-specific modifications, including:

    • Bioconjugation: Attachment of reporter molecules, such as fluorophores or biotin, for imaging and affinity purification.[6]

    • Drug Delivery: Conjugation to targeting moieties or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[6]

  • Fluorescence Quenching: The nitrophenyl group can act as a fluorescence quencher, making it a valuable component in the design of fluorogenic peptide substrates for protease activity assays using Förster Resonance Energy Transfer (FRET).

Synthesis of Fmoc-L-3-Nitrophenylalanine

While commercially available, an understanding of its synthesis provides deeper insight. The process typically involves two key steps:

  • Nitration of L-Phenylalanine: L-phenylalanine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to favor the formation of the meta-isomer.

  • Fmoc Protection: The resulting L-3-Nitrophenylalanine is then protected at its N-terminus using an Fmoc-donating reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

A generalized workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis of Fmoc-L-3-Nitrophenylalanine Phe L-Phenylalanine NitroPhe L-3-Nitrophenylalanine Phe->NitroPhe Nitration (HNO₃/H₂SO₄) FmocNitroPhe Fmoc-L-3-Nitrophenylalanine NitroPhe->FmocNitroPhe Fmoc Protection (Fmoc-OSu)

Caption: Synthetic pathway for Fmoc-L-3-Nitrophenylalanine.

Experimental Protocols: Incorporation into Peptides via SPPS

The successful incorporation of Fmoc-L-3-Nitrophenylalanine into a peptide sequence requires adherence to established SPPS protocols, with potential optimization to account for the unique properties of this amino acid derivative.

Standard Fmoc-SPPS Cycle

The following is a generalized protocol for a single coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Fmoc-L-3-Nitrophenylalanine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF and Dichloromethane (DCM) for washing

Workflow Diagram:

SPPS_Cycle start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-L-3-Nitrophenylalanine, HBTU/DIPEA in DMF) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end End: Elongated Fmoc-Peptide-Resin wash2->end

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The swelled resin is treated with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-L-3-Nitrophenylalanine:

    • In a separate vessel, pre-activate Fmoc-L-3-Nitrophenylalanine (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.

Causality Behind Experimental Choices:

  • Piperidine as the Deprotecting Agent: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc group via a β-elimination mechanism.

  • HBTU/HATU as Coupling Reagents: These uronium/aminium-based reagents rapidly form highly reactive activated esters with the carboxylic acid of the incoming Fmoc-amino acid, facilitating efficient amide bond formation with low rates of racemization.

  • DIPEA as the Base: DIPEA is a non-nucleophilic base used to activate the coupling reagents and neutralize the protonated N-terminus of the resin-bound peptide.

Considerations for Coupling Efficiency

The electron-withdrawing nature of the nitro group in Fmoc-L-3-Nitrophenylalanine can slightly decrease the nucleophilicity of the carboxylate upon activation. While standard coupling protocols are generally effective, for challenging sequences or to ensure maximal coupling efficiency, the following can be considered:

  • Extended Coupling Times: Increasing the reaction time to 3-4 hours may be beneficial.

  • Double Coupling: If a Kaiser test (a qualitative test for free primary amines) is positive after the initial coupling, the coupling step can be repeated with a fresh solution of activated Fmoc-L-3-Nitrophenylalanine.

  • Use of More Potent Coupling Reagents: For particularly difficult couplings, stronger activating agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be employed.

Characterization and Quality Control

Verification of the starting material and the final peptide product is paramount.

Characterization of Fmoc-L-3-Nitrophenylalanine
  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the Fmoc-L-3-Nitrophenylalanine building block. While specific spectra are proprietary to manufacturers, the expected proton and carbon environments can be predicted.

  • HPLC Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to assess the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity.

Analysis of Peptides Containing 3-Nitrophenylalanine
  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct mass of the synthesized peptide, verifying the successful incorporation of the 3-nitrophenylalanine residue.

  • RP-HPLC: This is the primary technique for purifying the crude peptide after cleavage from the resin and for analyzing the purity of the final product.

Advanced Applications and Future Directions

The incorporation of Fmoc-L-3-Nitrophenylalanine is a gateway to creating peptides with novel functionalities.

  • Photolabile Peptides: While 2-nitrophenylalanine is more commonly cited for its photocleavable properties, the nitrobenzyl moiety in general can be exploited for light-induced release of caged compounds or for spatiotemporal control of peptide activity.

  • Probing Protein-Protein Interactions: The unique electronic signature of the nitro group can serve as a probe to study binding interfaces and the chemical environment within a protein complex.[1]

  • Development of Novel Therapeutics: The enhanced stability and potential for modified binding offered by this non-canonical amino acid make it an attractive candidate for the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties.[6]

By providing a stable and versatile platform for introducing a nitro group, Fmoc-L-3-Nitrophenylalanine continues to be an invaluable tool for researchers pushing the boundaries of peptide chemistry and drug discovery.

References

  • Guidechem. FMOC-L-3-NITROPHENYLALANINE 206060-42-6 wiki.

  • Chem-Impex. Fmoc-3-nitro-L-phenylalanine.

  • Biosynth. Fmoc-3-nitro-L-phenylalanine | 206060-42-6 | FF50058.

  • King-Pharm. FMOC-L-3-NITROPHENYLALANINE [206060-42-6].

  • ChemBK. Fmoc-L-3-Nitrophenylalanine.

  • Labsolu. Fmoc-L-3-nitrophenylalanine.

  • J&K Scientific LLC. Fmoc-3-nitro-L-phenylalanine | 206060-42-6.

Sources

Foundational

commercial suppliers of Fmoc-L-3-Nitrophenylalanine

An In-depth Technical Guide to Sourcing and Application of Fmoc-L-3-Nitrophenylalanine For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-L-3-Nitrophenylalanine is a non-canonical amino acid de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Application of Fmoc-L-3-Nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-3-Nitrophenylalanine is a non-canonical amino acid derivative of critical importance in solid-phase peptide synthesis (SPPS) and the broader field of drug discovery. The strategic placement of a nitro group on the phenyl ring introduces unique electronic properties and serves as a versatile chemical handle for further modifications, while the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard peptide synthesis workflows. This guide provides a comprehensive overview of the physicochemical properties of Fmoc-L-3-Nitrophenylalanine, a comparative analysis of commercial suppliers, and detailed protocols for its quality control, application in SPPS, and subsequent chemical manipulation. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the necessary technical knowledge and field-proven insights to effectively source and utilize this valuable synthetic building block.

Chapter 1: Core Characteristics and Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-L-3-Nitrophenylalanine is fundamental to its successful application. The nitro group is electron-withdrawing, which can influence peptide structure and interactions. The Fmoc group, a base-labile protecting group, is central to its use in modern peptide synthesis.[1] Key specifications for this compound are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for batch-specific data.

PropertyValueSignificance in Research
CAS Number 206060-42-6[1][2][3]Unique identifier for chemical substance registration. Ensures correct compound identification.
Molecular Formula C₂₄H₂₀N₂O₆[1][2][3]Defines the elemental composition of the molecule.
Molecular Weight 432.4 g/mol [1][2][3]Crucial for calculating molar quantities for synthesis and analysis.
Appearance White to off-white solid/powder[1]A visual check for gross impurity or degradation.
Purity (Typical) ≥98% to ≥99% (by HPLC)[1][4]High purity is essential for successful peptide synthesis to avoid side products and truncated sequences.
Optical Rotation [a]D²⁰ = -36 ± 1° (c=1 in DMF)[1]Confirms the stereochemical integrity (L-enantiomer), which is critical for biological activity.
Storage Conditions 0°C to 8°C, often recommended at 2-8°C[1][3]Essential for maintaining long-term stability and preventing degradation.
Synonyms Fmoc-L-Phe(3-NO₂)-OH, Fmoc-m-nitro-L-Phe-OH[1][3]Alternative names used in literature and by suppliers.

Chapter 2: Commercial Suppliers: A Comparative Overview

Sourcing high-quality reagents is a non-negotiable prerequisite for reproducible research.[4] The selection of a supplier for Fmoc-L-3-Nitrophenylalanine should be based on a holistic assessment of purity, documentation, availability, and technical support. Below is a comparative table of several recognized suppliers.

SupplierProduct Identifier (Example)Noted PurityKey Offerings & Considerations
Chem-Impex 02568≥ 99% (Assay)[1]Provides detailed specifications and typical applications like peptide synthesis and drug development.[1]
Biosynth FF50058Not specified, sold as a reference standard[3]Offers the product for pharmaceutical testing and provides detailed safety and handling information.[3]
Thermo Scientific (See N-Fmoc-4-nitro-L-phenylalanine)≥97.5% (HPLC) for the 4-nitro isomer[5]While a direct listing for the 3-nitro isomer was not prominent, they are a major supplier of amino acid derivatives. Researchers should verify current catalog offerings.
Various Chinese Mfgs. (e.g., Weifang Yangxu, Xiamen Equation)Typically ≥98% or 99%[6][7]Often offer bulk quantities and may be cost-effective.[4][7] It is crucial to vet the supplier and request batch-specific CoA and analytical data.

Expert Insight: When selecting a supplier, prioritize those who provide a comprehensive, batch-specific Certificate of Analysis (CoA) that includes HPLC and/or NMR data. This self-validating documentation is a hallmark of a trustworthy supplier and provides confidence in the material's identity and purity before it enters your workflow.

Chapter 3: Incoming Quality Control (QC) Workflow

Even when sourced from a reputable supplier, it is a critical best practice to perform in-house QC on key reagents. This step validates the material's integrity and prevents the costly failure of a multi-step synthesis down the line.

Recommended QC Protocol: Purity Verification by RP-HPLC
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Fmoc-L-3-Nitrophenylalanine in a 1:1 mixture of acetonitrile and deionized water.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Detection: Monitor the elution profile at 265 nm and 305 nm, characteristic absorbance wavelengths for the Fmoc group.

  • Analysis: The primary peak should correspond to the product. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks. A purity level of >98% is generally acceptable for SPPS.

QC_Workflow cluster_QC In-House Quality Control Workflow start Receive Reagent (Fmoc-L-3-Nitrophenylalanine) prep Prepare 1 mg/mL Sample Solution start->prep inject Inject on RP-HPLC (C18 Column) prep->inject analyze Analyze Chromatogram (Purity >98%?) inject->analyze pass Release for Synthesis analyze->pass Yes fail Quarantine & Contact Supplier analyze->fail No doc Document Results (CoA & In-House Data) pass->doc

Caption: A typical workflow for the in-house quality control of incoming amino acid derivatives.

Chapter 4: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-3-Nitrophenylalanine is readily incorporated into peptide sequences using standard, automated, or manual Fmoc-SPPS protocols.[8][9] The presence of the nitro group generally does not impede the coupling efficiency significantly, though for sterically hindered adjacent residues, extended coupling times may be beneficial.

Detailed Protocol: Manual Incorporation into a Peptide Sequence

This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-7 minutes.[9]

    • Drain and repeat the treatment for another 5-7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-L-3-Nitrophenylalanine (3 eq., 0.3 mmol, 130 mg) and an aminium-based coupling reagent such as HATU (2.9 eq., 0.29 mmol) in DMF.

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. A negative Kaiser test (clear/yellow beads) indicates successful coupling.

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine in DMF) for 30 minutes.[9] This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

SPPS_Cycle cluster_SPPS Fmoc-SPPS Incorporation Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-L-3-Nitrophenylalanine + HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle_start Start/Next Cycle wash2->cycle_start cycle_start->deprotection Elongate Chain

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Chapter 5: Downstream Modification of the Nitro Group

A key advantage of incorporating 3-nitrophenylalanine is that the nitro group serves as a latent amine. It is stable to the conditions of SPPS but can be selectively reduced post-synthesis to yield an aminophenylalanine residue. This new primary amine can be used for bioconjugation, labeling with fluorophores, or introducing other functionalities.

Protocol: Reduction of Nitro Group to Amine

This procedure is typically performed while the peptide is still attached to the resin.

  • Reagent Preparation: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10-20 equivalents per nitro group) in DMF.

  • Reduction Reaction: Add the SnCl₂ solution to the peptide-resin and agitate at room temperature for 4-12 hours.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM).

  • Verification: The conversion can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry (a mass decrease of 30 Da corresponding to the -NO₂ to -NH₂ conversion).

  • Peptide Cleavage: The modified peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[11]

Modification_Pathway start Peptide on Resin -Phe(3-NO₂) reduct Reduction (SnCl₂ / DMF) start:f1->reduct mid Peptide on Resin -Phe(3-NH₂) reduct->mid:f1 cleave Cleavage (TFA Cocktail) mid:f0->cleave final Free Peptide -Phe(3-NH₂) cleave->final:f0 conjugate Further Derivatization (e.g., Bioconjugation) final:f1->conjugate

Caption: Post-synthesis modification pathway for peptides containing 3-nitrophenylalanine.

Chapter 6: Safe Handling, Storage, and Disposal

Proper laboratory practice is paramount when handling any chemical reagent.

  • Handling: Handle Fmoc-L-3-Nitrophenylalanine in a well-ventilated area, preferably a chemical fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1][3] Protect from moisture and light to ensure long-term stability.

  • Disposal: Dispose of solid Fmoc-L-3-Nitrophenylalanine and any contaminated materials as hazardous chemical waste. Do not discard in regular trash or down the drain.[12] Follow all local and institutional environmental health and safety (EHS) guidelines for chemical waste disposal.[12]

Conclusion

Fmoc-L-3-Nitrophenylalanine is a powerful and versatile building block for peptide chemists and drug development professionals. Its successful application hinges on sourcing high-purity material from reputable suppliers, implementing basic in-house quality control, and applying robust synthesis protocols. The true value of this non-canonical amino acid lies not only in its direct incorporation but also in the potential for post-synthetic modification of the nitro group, opening avenues for creating complex and functionalized peptide-based therapeutics and research tools.

References

  • Fmoc-D-3-Nitrophenylalanine: A Key Intermediate for Drug Development. Pharmaffiliates.[Link]

  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PMC - NIH.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]

  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. SciSpace.[Link]

  • FMOC-L-3-NITROPHENYLALANINE. Two Chongqing Chemdad Co., Ltd.[Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Fmoc-L-3-Nitrophenylalanine into Synthetic Peptides

Introduction: Expanding the Chemical Diversity of Peptides The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating their biological activity, enhancing their stability, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating their biological activity, enhancing their stability, and introducing novel functionalities.[1][2] Peptides containing modified residues are instrumental in drug discovery and development, offering improved pharmacokinetic profiles and novel mechanisms of action.[3][4] Among the diverse array of non-proteinogenic amino acids, L-3-Nitrophenylalanine stands out as a particularly versatile building block.

The presence of the nitro group on the phenyl ring introduces unique electronic properties that can influence peptide conformation and binding interactions.[3][5] Furthermore, the nitro moiety serves as a valuable chemical handle for post-synthetic modifications, such as reduction to an amine for subsequent conjugation or use in photocleavage studies.[6] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient incorporation of Fmoc-L-3-Nitrophenylalanine into synthetic peptides using solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-L-3-Nitrophenylalanine

A thorough understanding of the building block's properties is crucial for successful synthesis. Fmoc-L-3-Nitrophenylalanine is a white solid that is readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF).[7]

PropertyValue
Synonyms Fmoc-L-Phe(3-NO2)-OH, Fmoc-m-nitro-L-Phe-OH
CAS Number 206060-42-6[7]
Molecular Formula C₂₄H₂₀N₂O₆[7][8]
Molecular Weight 432.43 g/mol [9]
Appearance White solid/powder[7][10]
Storage Conditions 0 - 8 °C[7][9]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis for incorporating Fmoc-L-3-Nitrophenylalanine.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage 4. Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Purification 5. Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporating Fmoc-L-3-Nitrophenylalanine

This protocol is based on the widely used Fmoc/tBu strategy and is suitable for manual or automated peptide synthesis.[11] The fundamental steps involve anchoring the C-terminal amino acid to a solid support, followed by iterative cycles of Nα-Fmoc deprotection and coupling of the subsequent amino acid.[1][12]

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxyl group, Wang resin is a common choice, while Rink Amide resin is used for C-terminal amides.[13]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes.[14]

    • Drain the DMF.

First Amino Acid Loading (if not pre-loaded)

If starting with a non-pre-loaded resin, the first Fmoc-protected amino acid must be coupled to the resin. This protocol assumes the use of a pre-loaded resin for simplicity.

Iterative Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the sequence, including Fmoc-L-3-Nitrophenylalanine.

The temporary Fmoc protecting group is removed to expose the N-terminal amine for the next coupling reaction.[4]

  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the deprotection solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.[14]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]

This step involves the activation of the incoming amino acid's carboxyl group and its subsequent reaction with the free N-terminal amine on the growing peptide chain.

  • Reagents:

    • Fmoc-L-3-Nitrophenylalanine (or other Fmoc-amino acid): 3 equivalents (relative to resin loading).

    • Coupling Reagent (e.g., HBTU): 2.9 equivalents.[14]

    • Base (e.g., DIPEA): 6 equivalents.[14]

    • Solvent: DMF.

  • Procedure:

    • In a separate vial, dissolve the Fmoc-L-3-Nitrophenylalanine, HBTU, and DIPEA in DMF.

    • Allow the activation to proceed for 2-5 minutes.[14]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.[14]

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[14]

Final Cleavage and Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[13]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[14]

  • Procedure:

    • After the final coupling and deprotection steps, wash the resin with Dichloromethane (DCM) and dry under vacuum.[14]

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Incorporation of Fmoc-L-3-Nitrophenylalanine into a Peptide Chain

The following diagram illustrates the chemical structure of Fmoc-L-3-Nitrophenylalanine and its incorporation into a growing peptide chain.

Incorporation cluster_AA Fmoc-L-3-Nitrophenylalanine cluster_Peptide Growing Peptide Chain on Resin Fmoc_Phe Fmoc-NH-CH(CH₂-C₆H₄-NO₂)-COOH Activated_AA Activated Fmoc-L-3-Nitrophenylalanine Fmoc_Phe->Activated_AA Activation (HBTU, DIPEA) Peptide H₂N-Peptide-Resin Coupled_Peptide Fmoc-Phe-Peptide-Resin Peptide->Coupled_Peptide Coupling Activated_AA->Coupled_Peptide Coupling

Caption: Incorporation of activated Fmoc-L-3-Nitrophenylalanine into a peptide.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance from the bulky side chain. Inefficient activation.Extend the coupling time to 3-4 hours.[14] Use a stronger coupling reagent like HATU. Perform a double coupling.
Incomplete Fmoc Deprotection Insufficient deprotection time or reagent concentration.Increase deprotection time. Ensure the 20% piperidine in DMF solution is fresh.
Side Reactions during Cleavage Scavenger cocktail is insufficient to protect sensitive residues.Ensure the correct scavenger cocktail is used, especially for peptides containing tryptophan or methionine.
Low Peptide Yield Incomplete reactions at each step. Loss of peptide chains from the resin.Monitor each coupling and deprotection step for completion using a ninhydrin test. Use a more acid-stable linker if premature cleavage is suspected.

Conclusion

The incorporation of Fmoc-L-3-Nitrophenylalanine into peptides is a straightforward process using standard solid-phase synthesis techniques.[7][10] The unique properties of the 3-nitro-substituted phenyl ring offer exciting possibilities for designing peptides with enhanced biological activities and for introducing novel chemical functionalities.[3][5] By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can successfully synthesize these valuable modified peptides for a wide range of applications in chemical biology and drug discovery.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • American Chemical Society. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides.
  • Chem-Impex. (n.d.). Fmoc-3-nitro-L-phenylalanine.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • ChemistryViews. (2022). Solid-Phase Peptide Modification.
  • Guidechem. (n.d.). FMOC-L-3-NITROPHENYLALANINE 206060-42-6 wiki.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Lookchem. (n.d.). Cas 478183-71-0, FMOC-D-3-NITROPHENYLALANINE.
  • (n.d.). Fmoc-D-3-Nitrophenylalanine: A Key Intermediate for Drug Development.
  • Biosynth. (n.d.). Fmoc-3-nitro-L-phenylalanine.
  • ChemBK. (2024). Fmoc-L-3-Nitrophenylalanine.
  • (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-3-Nitrophenylalanine.
  • BenchChem. (n.d.). Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis.
  • (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • National Institutes of Health. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides.
  • National Institutes of Health. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides.
  • National Institutes of Health. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • National Institutes of Health. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling.
  • Sigma-Aldrich. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides.

Sources

Application

Application Notes and Protocols for the Deprotection of Fmoc-L-3-Nitrophenylalanine in Peptide Synthesis

Introduction: The Strategic Role of 3-Nitrophenylalanine in Peptide Chemistry Fmoc-L-3-nitrophenylalanine is a crucial building block in the synthesis of specialized peptides for research and drug development. The incorp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Nitrophenylalanine in Peptide Chemistry

Fmoc-L-3-nitrophenylalanine is a crucial building block in the synthesis of specialized peptides for research and drug development. The incorporation of a nitro group onto the phenyl ring of phenylalanine introduces unique electronic and steric properties, enabling its use as a photo-labile protecting group, a precursor for further chemical modifications, or to modulate the biological activity of the peptide. The successful synthesis of peptides containing this modified amino acid is contingent upon the efficient and clean removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle of solid-phase peptide synthesis (SPPS).

This comprehensive guide provides a detailed exploration of the deprotection conditions for Fmoc-L-3-nitrophenylalanine, grounded in the fundamental principles of Fmoc chemistry. We will delve into the mechanistic underpinnings of the deprotection reaction, present robust protocols, and offer insights into potential challenges and their solutions. While the core principles of Fmoc deprotection are universally applicable, the presence of the electron-withdrawing nitro group on the side chain warrants a careful consideration of the reaction parameters to ensure optimal outcomes.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[1] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, most commonly a secondary amine like piperidine.[1][2] This deprotonation generates a stabilized carbanion, which then undergoes a rapid elimination to release the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[1]

The excess piperidine in the deprotection solution plays a dual role. Beyond catalyzing the initial deprotonation, it acts as a crucial scavenger for the liberated DBF, forming a stable adduct.[1] This prevents the DBF from reacting with the newly deprotected N-terminal amine, a side reaction that would lead to irreversible chain termination.

Fmoc_Deprotection_Mechanism cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Proton Abstraction (Piperidine) Fmoc_Peptide->Deprotonation + Piperidine Carbanion Fmoc- Carbanion Deprotonation->Carbanion Elimination β-Elimination Carbanion->Elimination Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine Piperidine Piperidine->DBF_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.

While the electron-withdrawing nature of the nitro group in Fmoc-L-3-nitrophenylalanine might theoretically influence the acidity of the Fmoc proton, standard deprotection conditions are generally effective. The primary focus remains on ensuring complete removal of the Fmoc group to prevent the formation of deletion sequences in the final peptide product.

Comparative Overview of Deprotection Conditions

The selection of the appropriate deprotection conditions is critical for the success of SPPS. The following table summarizes common deprotection reagents and conditions, along with their advantages and potential drawbacks.

Deprotection ReagentConcentrationSolventTypical TimeAdvantagesPotential Issues
Piperidine 20% (v/v)DMF2 x 5-10 minWell-established, efficient, and reliable for most sequences.[3]Can cause aspartimide formation in sensitive sequences (e.g., -Asp-Gly-).[2] Potential for racemization of sensitive amino acids.
Piperidine 5-10% (v/v)DMF2 x 10-15 minMilder conditions may reduce side reactions like aspartimide formation.Slower deprotection kinetics may lead to incomplete removal if not optimized.
DBU / Piperidine 2% DBU / 2% Piperidine (v/v)DMF2 x 2-5 minVery rapid deprotection. DBU is a non-nucleophilic base, and piperidine acts as the scavenger.[4]DBU is a strong base and may promote other side reactions. Not recommended for sequences containing aspartic acid due to a high risk of aspartimide formation.[4]
Piperazine / DBU 5% Piperazine / 2% DBU (v/v)DMF< 1 minA safer and rapid alternative to piperidine.Potential for side reactions associated with DBU.

For the deprotection of Fmoc-L-3-nitrophenylalanine, the standard and well-validated condition of 20% piperidine in N,N-dimethylformamide (DMF) is the recommended starting point. This concentration provides a robust and efficient removal of the Fmoc group with a minimal risk of side reactions directly involving the nitrophenyl side chain under standard SPPS conditions.

Detailed Experimental Protocol: Standard Fmoc Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc group from a peptide-resin containing L-3-nitrophenylalanine during manual solid-phase peptide synthesis.

Materials:

  • Fmoc-L-3-nitrophenylalanine-loaded resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • Washing Solvent: High-purity DMF

  • Kaiser Test Kit (for qualitative monitoring of free primary amines)

  • HPLC system with a C18 column for quantitative monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended):

    • Qualitative (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue color) indicates the presence of free primary amines, confirming successful Fmoc deprotection.

    • Quantitative (HPLC): To precisely quantify the extent of deprotection, a small, known amount of the resin can be treated with the deprotection solution, and the filtrate analyzed by HPLC to measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Add 20% Piperidine/DMF (3-5 min) swell->deprotect1 drain1 3. Drain deprotect1->drain1 deprotect2 4. Add 20% Piperidine/DMF (10-15 min) drain1->deprotect2 drain2 5. Drain deprotect2->drain2 wash 6. Wash with DMF (5-7x) drain2->wash monitor 7. Monitoring wash->monitor kaiser Kaiser Test (Qualitative) monitor->kaiser Positive? hplc HPLC Analysis (Quantitative) monitor->hplc Complete? next_step Proceed to Next Coupling Step kaiser->next_step hplc->next_step

Caption: Experimental workflow for Fmoc deprotection.

Troubleshooting and Scientific Insights

IssuePotential CauseRecommended Solution & Rationale
Incomplete Deprotection (Deletion Sequences) - Insufficient deprotection time. - Low concentration or poor quality of piperidine. - Peptide aggregation hindering reagent access.- Increase deprotection time: Extend the second deprotection step to 20 minutes. - Use fresh deprotection solution: Ensure the piperidine/DMF solution is freshly prepared. - Incorporate chaotropic agents: In cases of severe aggregation, adding a small percentage of a chaotropic salt to the deprotection solution can help disrupt secondary structures.
Aspartimide Formation The peptide sequence contains an Asp residue, particularly Asp-Gly or Asp-Ser, which is susceptible to cyclization under basic conditions.[2]- Use a milder base: Consider using 5% piperidine in DMF, which can reduce the rate of aspartimide formation. - Add HOBt to the deprotection solution: 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction. - Protect the backbone amide: For particularly sensitive sequences, using a di-methoxybenzyl (Dmb) protected amino acid preceding the Asp residue can prevent aspartimide formation.
Racemization Cysteine and Histidine are prone to racemization under basic conditions.- Minimize exposure to base: Use the shortest effective deprotection times. - Lower the temperature: Performing the deprotection at a reduced temperature can decrease the rate of racemization, though it may also slow down the deprotection.
Side Reactions of the Nitro Group Although not commonly reported under standard Fmoc deprotection conditions, strong basic conditions could potentially interact with the nitro group.- Adhere to standard protocols: The use of 20% piperidine in DMF is generally considered safe for the nitro functionality. - Perform control experiments: When developing a new synthesis, it is prudent to analyze the crude peptide by mass spectrometry to confirm the integrity of the 3-nitrophenylalanine residue.

Conclusion

The deprotection of Fmoc-L-3-nitrophenylalanine is a critical step in the synthesis of peptides containing this valuable non-canonical amino acid. While the presence of the nitro group introduces a unique chemical functionality, the deprotection of the Nα-Fmoc group can be achieved efficiently and without significant side reactions using standard and well-established protocols. A thorough understanding of the underlying chemical principles, careful execution of the experimental procedures, and vigilant monitoring are paramount to ensuring the synthesis of high-quality peptides for advanced research and therapeutic applications.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • LUNA, O. F., GOMEZ, J., CÁRDENAS, C., GUZMÁN, F., & ALBERICIO, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1541. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • White, P. D. (2003). Fmoc solid phase peptide synthesis: a practical approach. Methods in Molecular Biology, 298, 9-26.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from 3-Nitrophenylalanine Residues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 3-nitrophenylalanine (Phe(3-NO₂)) into their synthetic peptides and ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 3-nitrophenylalanine (Phe(3-NO₂)) into their synthetic peptides and are encountering challenges with incomplete removal of the Nα-Fmoc protecting group. As a non-canonical amino acid, Phe(3-NO₂) introduces unique electronic properties that can significantly impact standard Solid-Phase Peptide Synthesis (SPPS) protocols.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate this specific challenge and ensure the successful synthesis of your target peptide.

Troubleshooting Guide: Incomplete Fmoc Removal

This section addresses specific issues you may encounter during the Fmoc deprotection of 3-nitrophenylalanine residues in a question-and-answer format.

Question: After a standard 20% piperidine in DMF treatment, the Kaiser test on my resin-bound peptide starting with 3-nitrophenylalanine is negative or very weak. Why is the Fmoc group not being removed completely?

Answer: A negative or weak Kaiser test is a classic indicator of incomplete Fmoc deprotection. While several factors can contribute to this issue in any SPPS, the presence of a 3-nitrophenylalanine residue introduces a specific electronic challenge.

The Underlying Chemistry: An Electron-Withdrawing Effect

The standard mechanism for Fmoc removal is a base-catalyzed β-elimination.[1][2] Piperidine, a secondary amine, acts as the base that abstracts the acidic proton on the C9 carbon of the fluorenyl group. This is the rate-determining step of the reaction.

The 3-nitrophenylalanine side chain contains a powerful electron-withdrawing nitro group (-NO₂). While not directly attached to the Fmoc group, this group can exert a modest through-space electron-withdrawing effect. This can slightly decrease the acidity of the C9 proton on the fluorenyl ring, making it more difficult for the piperidine base to abstract it. This seemingly small electronic perturbation can be enough to slow down the deprotection kinetics significantly compared to a standard amino acid like phenylalanine, leading to incomplete removal within the standard timeframe.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A standard protocol involves treating the resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) for a set period, often in two steps (e.g., 1 x 3 minutes followed by 1 x 7 minutes).[3]

Q2: How can I monitor the completeness of Fmoc deprotection?

The most common methods are the qualitative Kaiser test for primary amines and quantitative UV-Vis spectrophotometry.[4][5][6][7] The Kaiser test will be negative (yellow beads) if the Fmoc group is still present. UV monitoring tracks the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[4][5]

Q3: Can I use a stronger base than piperidine?

Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used to accelerate Fmoc deprotection. However, its use requires careful consideration of potential side reactions.

Q4: Are there any other side reactions to be aware of when using 3-nitrophenylalanine?

While the primary challenge is Fmoc deprotection, the presence of a nitro group can potentially lead to side reactions under certain cleavage conditions, although this is less common with standard TFA cocktails. Always perform a thorough analysis of your crude peptide by mass spectrometry.

Diagnostic and Optimization Protocols

If you are facing incomplete Fmoc removal from a 3-nitrophenylalanine residue, follow this systematic approach to diagnose and resolve the issue.

Protocol 1: Diagnostic Kaiser Test for Free Amines

This qualitative test is the first line of defense to confirm the presence or absence of a free N-terminal amine.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine

Procedure:

  • After the Fmoc deprotection and subsequent DMF washes, collect a small sample of resin beads (approx. 5-10 mg).

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C).

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpreting the Results:

Observation Interpretation Recommended Action
Deep blue beads and solution Successful deprotection. Free primary amines are present.Proceed to the next coupling step.
Yellow/Colorless beads and solution Incomplete or failed deprotection. The Fmoc group is still attached.Proceed to Troubleshooting Protocol 2 or 3.
Blue beads, colorless solution Partial deprotection.Extend the deprotection time or switch to a stronger base.
Protocol 2: Extended Piperidine Deprotection

For sequences containing 3-nitrophenylalanine, extending the standard deprotection time is often the simplest and most effective solution.

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for a total of 20-30 minutes. This can be done as a single treatment or split into two (e.g., 2 x 15 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a diagnostic Kaiser test (Protocol 1) to confirm complete deprotection before proceeding to the next coupling step.

Protocol 3: DBU-Based Deprotection for Difficult Residues

For particularly stubborn incomplete deprotections, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. DBU is a non-nucleophilic base and can significantly accelerate the rate of Fmoc removal.

Recommended Reagent:

  • 2% DBU, 2% Piperidine (v/v) in DMF. (The piperidine is added to scavenge the dibenzofulvene byproduct).

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 2% DBU / 2% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes. The reaction is typically much faster than with piperidine alone.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of the DBU and piperidine.

  • Perform a diagnostic Kaiser test (Protocol 1) to confirm complete deprotection.

Caution: DBU is a very strong base and can promote side reactions such as aspartimide formation if Asp residues are present in the sequence. Use with caution and for the minimum time necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering incomplete Fmoc removal with 3-nitrophenylalanine.

TroubleshootingWorkflow Start Start SPPS Cycle: Fmoc-Phe(3-NO2)-Resin StandardDeprotection Perform Standard Deprotection (20% Piperidine/DMF) Start->StandardDeprotection KaiserTest Perform Kaiser Test (Protocol 1) StandardDeprotection->KaiserTest PositiveResult Positive Result (Blue Beads) KaiserTest->PositiveResult Successful NegativeResult Negative/Weak Result (Yellow Beads) KaiserTest->NegativeResult Unsuccessful ProceedCoupling Proceed to Next Coupling PositiveResult->ProceedCoupling ExtendedDeprotection Troubleshoot: Extended Piperidine Deprotection (Protocol 2) NegativeResult->ExtendedDeprotection RecheckKaiser Re-run Kaiser Test ExtendedDeprotection->RecheckKaiser DBUDeprotection Troubleshoot: DBU-Based Deprotection (Protocol 3) DBUDeprotection->RecheckKaiser RecheckKaiser->PositiveResult Successful RecheckKaiser->DBUDeprotection Still Negative ContactSupport Consult Senior Scientist or Technical Support RecheckKaiser->ContactSupport Still Negative after DBU

Caption: Troubleshooting workflow for incomplete Fmoc removal.

Mechanism Visualization

The following diagram illustrates the base-catalyzed deprotection of the Fmoc group.

FmocDeprotection cluster_0 Fmoc-Protected Amino Acid cluster_1 Deprotection Reagent cluster_2 Intermediate and Products Fmoc_AA Fmoc-NH-CHR-CO-Resin Carbanion Carbanion Intermediate Fmoc_AA->Carbanion + Piperidine Base Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-CHR-CO-Resin (Free Amine) Carbanion->Free_Amine β-Elimination

Caption: Mechanism of Fmoc deprotection.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Dryland, A., & Sheppard, R. C. (1986). Peptide synthesis. Part 8. A system for solid-phase synthesis under computer control. Journal of the Chemical Society, Perkin Transactions 1, 125-137. [Link]

  • Gongora-Benitez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 1-12. [Link]

  • Novabiochem®. (2009). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Merck KGaA.
  • Fields, C. G., & Fields, G. B. (1991). In situ monitoring of solid-phase peptide synthesis by fluorescence spectroscopy. Analytical biochemistry, 193(1), 1-7.
  • Wade, J. D., et al. (1991). The use of 1,8-diazabicyclo[5.4.0]undec-7-ene in solid phase peptide synthesis. Peptide research, 4(4), 194-199.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Gyros Protein Technologies. (n.d.). SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Machado, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1543. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Peptides Incorporating Fmoc-L-3-Nitrophenylalanine

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of modified peptides, the incorporation of non-canonical amino acids like Fmoc-L-3-Nitrophenylalanine prese...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of modified peptides, the incorporation of non-canonical amino acids like Fmoc-L-3-Nitrophenylalanine presents unique analytical challenges. This guide provides an in-depth comparison of key analytical methodologies for the characterization of these specialized peptides. We will move beyond procedural lists to explore the underlying principles, explain the rationale behind experimental choices, and present supporting data to empower you to make informed decisions in your analytical workflow.

The presence of the bulky, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group, combined with the electron-withdrawing nitro functionality on the phenylalanine residue, influences the peptide's chromatographic behavior, ionization efficiency in mass spectrometry, and spectral characteristics in nuclear magnetic resonance. Understanding these influences is paramount for accurate purity assessment, structural confirmation, and impurity profiling.

The Analytical Imperative: Challenges Posed by Fmoc-L-3-Nitrophenylalanine

The unique chemical nature of Fmoc-L-3-Nitrophenylalanine introduces specific considerations for analytical method development:

  • Hydrophobicity and Aggregation: The Fmoc group significantly increases the hydrophobicity of the peptide, potentially leading to aggregation and challenging chromatographic separations.[1]

  • Ion Suppression in Mass Spectrometry: The nitro group can influence the ionization process, and the overall hydrophobicity may affect the peptide's behavior in the gas phase, potentially leading to ion suppression.[2][3]

  • Photolability: The nitrophenyl group can act as a photolabile protecting group, meaning the peptide may be sensitive to light, requiring careful handling during analysis.[4][5][6]

  • Distinct Spectroscopic Signature: The aromatic systems of the Fmoc group and the nitrophenylalanine residue provide strong UV absorbance, which is advantageous for detection but can also complicate spectral interpretation.

This guide will compare the three pillars of peptide analysis—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—in the context of these challenges.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[7][8][9] The choice of column chemistry, mobile phase, and gradient conditions is critical for resolving the target peptide from synthesis-related impurities.

Comparative Analysis of HPLC Conditions
ParameterAlternative 1: Standard C18 ColumnAlternative 2: Phenyl-Hexyl ColumnRationale and Recommendation
Stationary Phase Octadecyl silane (C18) chemistry offers general-purpose hydrophobicity.Phenyl-hexyl chemistry provides alternative selectivity through π-π interactions.For peptides containing the aromatic Fmoc and nitrophenylalanine groups, a Phenyl-Hexyl column is recommended . The potential for π-π interactions between the stationary phase and the aromatic moieties of the peptide can provide enhanced resolution of closely related impurities.
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile/Water with 0.1% Formic Acid (FA)While TFA is a common ion-pairing agent that improves peak shape[10][11], it can cause ion suppression in subsequent MS analysis. Formic acid is the preferred mobile phase modifier for LC-MS compatibility.[10][11]
Gradient Standard gradient (e.g., 5-95% Acetonitrile over 30 min)Shallow gradient (e.g., 30-70% Acetonitrile over 45 min)Due to the high hydrophobicity imparted by the Fmoc group, a shallower gradient is recommended to ensure adequate separation of the main peak from closely eluting hydrophobic impurities.[12]
Experimental Protocol: RP-HPLC Analysis

Objective: To assess the purity of a crude peptide containing Fmoc-L-3-Nitrophenylalanine.

Materials:

  • Peptide sample dissolved in a suitable solvent (e.g., 50% Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC system with a UV detector

  • Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject 5-10 µL of the peptide sample.

  • Run a linear gradient from 5% to 75% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 214 nm, 254 nm, and 280 nm. The Fmoc group has a strong absorbance around 265 nm and 301 nm, while the peptide backbone absorbs at 214 nm.

  • Calculate the purity of the peptide by integrating the peak areas.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_detection Data Acquisition & Analysis Sample Dissolve Peptide (0.5 mg/mL) Inject Inject Sample Sample->Inject Equilibrate Equilibrate Phenyl-Hexyl Column with Mobile Phase A Equilibrate->Inject Gradient Apply Shallow Gradient (5-75% ACN over 40 min) Inject->Gradient Detect UV Detection (214, 254, 280 nm) Gradient->Detect Analyze Integrate Peaks & Calculate Purity Detect->Analyze

Figure 1. Workflow for RP-HPLC analysis of Fmoc-L-3-Nitrophenylalanine peptides.

II. Mass Spectrometry (MS): The Gold Standard for Identity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for identifying impurities.[13] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are viable techniques, each with its own merits.

Comparative Analysis of MS Techniques
TechniqueStrengthsWeaknessesRecommendation
Electrospray Ionization (ESI) Soft ionization technique, readily coupled with HPLC (LC-MS), provides information on charge state distribution.Can be susceptible to ion suppression from salts and ion-pairing agents like TFA.[10][11]LC-ESI-MS is the recommended primary technique for its ability to provide online separation and mass identification, which is crucial for impurity profiling.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Tolerant of salts and buffers, typically produces singly charged ions, which can simplify spectral interpretation.[14]Generally not coupled with liquid chromatography, making it less suitable for complex mixture analysis.MALDI-TOF MS is a valuable secondary technique for rapid confirmation of the molecular weight of the purified peptide.
Experimental Protocol: LC-ESI-MS Analysis

Objective: To confirm the molecular weight of the target peptide and identify potential impurities.

Materials:

  • HPLC system coupled to an ESI mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HPLC conditions as described in the previous section (using formic acid).

Procedure:

  • Perform the HPLC separation as previously detailed.

  • Divert the eluent from the HPLC column to the ESI source of the mass spectrometer.

  • Acquire mass spectra in positive ion mode over a mass range that encompasses the expected m/z values for the protonated peptide.

  • Process the data to deconvolute the charge state distribution and determine the monoisotopic mass of the parent peptide.

  • Analyze the mass spectra of minor peaks in the chromatogram to identify potential impurities, such as deletion sequences or incompletely deprotected peptides.

LCMS_Workflow cluster_separation LC Separation cluster_ionization Ionization cluster_analysis Mass Analysis HPLC RP-HPLC Phenyl-Hexyl Column Formic Acid Mobile Phase ESI Electrospray Ionization (ESI) Positive Ion Mode HPLC->ESI MS Mass Analyzer (e.g., TOF, Orbitrap) Acquire Spectra ESI->MS Data Data Processing Deconvolution Impurity Identification MS->Data

Figure 2. Logical flow for LC-ESI-MS analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation

While HPLC and MS are excellent for purity and identity, NMR spectroscopy provides detailed structural information, including the conformation of the peptide and the successful incorporation of the modified amino acid.[15]

Comparative Analysis of NMR Experiments
ExperimentInformation GainedRelevance to Fmoc-L-3-Nitrophenylalanine Peptides
1D ¹H NMR Provides a fingerprint of the peptide, showing the chemical environment of all protons.The aromatic regions will be complex due to the presence of both the Fmoc and nitrophenyl groups. The presence of characteristic signals for these groups confirms their incorporation.
2D TOCSY (Total Correlation Spectroscopy) Identifies coupled proton spin systems, allowing for the assignment of amino acid residues.Crucial for confirming the amino acid sequence and verifying the integrity of the nitrophenylalanine residue.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about protons that are close in space, which is used to determine the three-dimensional structure of the peptide.Useful for understanding how the bulky Fmoc and nitro-phenylalanine groups influence the peptide's conformation.
Experimental Protocol: 1D ¹H NMR

Objective: To obtain a preliminary structural fingerprint of the purified peptide.

Materials:

  • Lyophilized, purified peptide.

  • Deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with an organic co-solvent).

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a 1D ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Identify the characteristic aromatic signals of the Fmoc group (typically between 7.3 and 7.9 ppm) and the nitrophenylalanine residue (signals will be shifted downfield due to the electron-withdrawing nitro group).

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation Dissolve Dissolve Purified Peptide in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1D ¹H Spectrum (High-Field NMR) Transfer->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Interpret Identify Characteristic Signals (Fmoc, Nitrophenylalanine) Process->Interpret

Figure 3. Decision logic for NMR-based structural confirmation.

Summary and Recommendations

Analytical MethodPrimary ApplicationKey Advantage for this TopicRecommended Stage of Use
RP-HPLC Purity assessment and quantificationHigh-resolution separation of hydrophobic speciesThroughout the synthesis and purification process
LC-ESI-MS Identity confirmation and impurity profilingOnline separation and mass determinationFor crude and purified peptide analysis
MALDI-TOF MS Rapid molecular weight confirmationTolerance to salts and buffersQuick verification of purified fractions
NMR Spectroscopy Unambiguous structural elucidationDetailed conformational and connectivity informationFinal characterization of the purified peptide

For a comprehensive and robust analytical characterization of peptides containing Fmoc-L-3-Nitrophenylalanine, a multi-faceted approach is essential. Begin with RP-HPLC for purity assessment, employing a phenyl-hexyl column for optimal resolution. Couple this with ESI-MS for confident identity confirmation and impurity analysis. For the final, purified product, NMR spectroscopy provides the definitive structural proof. By understanding the principles behind each technique and tailoring the experimental conditions to the unique properties of your peptide, you can ensure the generation of accurate and reliable analytical data.

References

  • National Center for Biotechnology Information. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (A foundational, though not directly retrieved, reference for the principles of Fmoc chemistry).
  • Beck-Sickinger, A. G., & Schmidt, P. (2003). Facile and Selective Nanoscale Labeling of Peptides in Solution by Using Photolabile Protecting Groups. Journal of Medicinal Chemistry, 46(8), 1430–1436. Retrieved from [Link]

  • Zhang, Q., et al. (2013). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of Proteome Research, 12(3), 1353–1361. Retrieved from [Link]

  • ResearchGate. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Pandey, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(3), 100733. Retrieved from [Link]

  • Petersson, A. S., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 375–384. Retrieved from [Link]

  • Request PDF. (n.d.). Selective Affinity Enrichment of Nitrotyrosine-Containing Peptides for Quantitative Analysis in Complex Samples. Retrieved from [Link]

  • PubMed. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectrometry analysis of nitrotyrosine-containing proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PubMed Central. Retrieved from [Link]

  • Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PubMed Central. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. Retrieved from [Link]

  • Agilent. (n.d.). Therapeutic Peptides Workflow Resource Guide. Retrieved from [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Fmoc-L-3-Nitrophenylalanine Peptides by HPLC and Mass Spectrometry: A Guide for Researchers

Executive Summary The incorporation of unnatural amino acids, such as Fmoc-L-3-Nitrophenylalanine (Fmoc-3-NO₂-Phe), into peptide sequences is a critical strategy in drug discovery and chemical biology for modulating pept...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of unnatural amino acids, such as Fmoc-L-3-Nitrophenylalanine (Fmoc-3-NO₂-Phe), into peptide sequences is a critical strategy in drug discovery and chemical biology for modulating peptide conformation, stability, and binding affinity. However, the unique physicochemical properties imparted by the nitroaromatic side chain present distinct analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methodologies for the robust analysis of these modified peptides. We delve into the causality behind experimental choices, offering field-proven insights into column selection, mobile phase optimization, ionization techniques, and fragmentation analysis. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing actionable protocols and comparative data to streamline analytical workflow development.

Introduction: The Analytical Implications of 3-Nitrophenylalanine

Fmoc-L-3-Nitrophenylalanine is an invaluable building block in solid-phase peptide synthesis (SPPS). The electron-withdrawing nitro group on the phenyl ring alters the amino acid's hydrophobicity and introduces a potential site for chemical modification or spectroscopic probing. From an analytical perspective, this modification necessitates a tailored approach. The nitro group can influence chromatographic retention, ionization efficiency, and mass spectral fragmentation patterns, requiring careful optimization of standard peptide analysis protocols. Understanding these influences is paramount for accurate characterization, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC): A Comparative Approach to Separation

Reverse-phase HPLC (RP-HPLC) remains the gold standard for peptide purity analysis and purification.[1][2] The choice of stationary phase and mobile phase additives is critical and is directly influenced by the physicochemical properties of the 3-NO₂-Phe residue.

Column Selection: Beyond the Standard C18

The C18 column is the workhorse for peptide separations due to its hydrophobicity and resolving power.[2] However, for peptides containing aromatic modifications like 3-NO₂-Phe, alternative stationary phases can offer unique selectivity.

  • C18 (Octadecylsilane): Provides excellent retention for most peptides based on overall hydrophobicity. It is the recommended starting point for any new peptide analysis.[2][3]

  • Phenyl-Hexyl: This phase offers an alternative selectivity mechanism through π-π interactions between the phenyl ligands of the stationary phase and the nitroaromatic ring of the 3-NO₂-Phe residue.[4] This can lead to enhanced retention and resolution of nitrated peptides from their unmodified counterparts or other closely related impurities.

Column TypePrimary InteractionAdvantage for 3-NO₂-Phe PeptidesRecommended Use Case
C18 HydrophobicGeneral applicability, robust performance.[2]Initial screening, purity analysis of diverse peptide libraries.
Phenyl-Hexyl Hydrophobic & π-πEnhanced selectivity for aromatic/nitrated species.[4]Resolving nitrated from non-nitrated peptides, impurity profiling.
Mobile Phase Optimization: The Critical Role of Ion-Pairing Agents

The selection of a mobile phase additive is a crucial decision that balances chromatographic performance with mass spectrometry compatibility.

  • Trifluoroacetic Acid (TFA): TFA is the traditional choice for peptide HPLC due to its effectiveness as an ion-pairing agent, which sharpens peaks and improves resolution.[1][5] It is ideal for separations relying on UV detection.[5]

  • Formic Acid (FA): FA is the preferred additive for LC-MS applications.[5][6] TFA is a strong ion-pairing agent that suppresses the ionization of peptides in the MS source, significantly reducing sensitivity.[1][5][7] FA provides good ionization efficiency but may result in broader chromatographic peaks compared to TFA.[5]

  • Difluoroacetic Acid (DFA): DFA presents a compromise, offering better chromatographic performance than FA while causing less ion suppression than TFA.[5][8]

Expert Insight: For methods that require both high-quality UV chromatograms and subsequent MS analysis, starting with a TFA-based method for initial purity assessment is recommended. For LC-MS, a parallel method using FA or DFA should be developed to maximize sensitivity.[5] Some modern approaches even involve modifying the desolvation gas in the mass spectrometer to counteract TFA suppression, allowing for the use of TFA in the mobile phase without a major loss in MS sensitivity.[9]

Experimental Protocol: RP-HPLC Purity Analysis

This protocol provides a starting point for the analysis of a synthetic crude peptide containing 3-NO₂-Phe.

  • Column: C18, 3.5 µm particle size, 130 Å pore size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm and 280 nm. The nitroaromatic group will have a distinct absorbance profile.

  • Injection Volume: 10 µL (Sample concentration ~1 mg/mL in Mobile Phase A).

HPLC Method Development Workflow

Sources

Validation

A Comparative Guide to Fmoc-L-2-Nitrophenylalanine and Fmoc-L-3-Nitrophenylalanine in Peptide Science

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a critical strategy for modulating biological activity, enhancing stability, and introducin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a critical strategy for modulating biological activity, enhancing stability, and introducing novel functionalities. Among the vast array of available building blocks, nitrated phenylalanine derivatives offer unique chemical handles. However, the positional isomerism of the nitro group—as seen in Fmoc-L-2-Nitrophenylalanine (2-NPA) and Fmoc-L-3-Nitrophenylalanine (3-NPA)—dictates profoundly different experimental applications.

This guide provides an in-depth technical comparison of these two isomers. We will move beyond simple product specifications to explore their distinct reactivity, performance in Solid-Phase Peptide Synthesis (SPPS), and their application-specific protocols. The core objective is to equip you with the necessary data and methodological insights to select the appropriate isomer that aligns with your specific research goals, whether that involves photocleavage for protein activation or chemical modification for bioconjugation.

Part 1: Physicochemical and Synthetic Profile

While structurally similar, the placement of the nitro group at the ortho (2) versus meta (3) position on the phenyl ring is the defining feature that governs their utility. The ortho-positioning in 2-NPA creates a photolabile entity, whereas the meta-positioning in 3-NPA yields a stable derivative whose nitro group serves as a precursor for further chemical transformation.

Comparative Data Overview
PropertyFmoc-L-2-NitrophenylalanineFmoc-L-3-NitrophenylalanineRationale for Difference
Primary Application Site-specific photocleavage of the peptide backbone[1][2][3]Stable building block; precursor for chemical modification (e.g., reduction to amine)[4][5]The ortho-nitrobenzyl system in 2-NPA is inherently photolabile, while the meta-position in 3-NPA is not.
Molecular Formula C₂₄H₂₀N₂O₆C₂₄H₂₀N₂O₆Isomers with the same atomic composition.
Molecular Weight 432.43 g/mol 432.4 g/mol [4]Isomers have virtually identical mass.
CAS Number 210282-30-7206060-42-6[4]Unique identifiers for distinct chemical structures.
Reactivity Cleavable with UV light (approx. 365 nm)[1]Stable to UV light; nitro group can be chemically reduced[6]Proximity of the ortho-nitro group to the peptide backbone enables photochemical rearrangement and cleavage[1].
Performance in Solid-Phase Peptide Synthesis (SPPS)

Both isomers are fully compatible with standard Fmoc-based SPPS protocols.[7][8][9] The Fmoc Nα-protecting group is removed with a mild base (typically piperidine), and the subsequent coupling is achieved using standard activation reagents.

Causality Behind Experimental Choices: The primary consideration during SPPS is ensuring complete coupling. The electron-withdrawing nature of the nitro group and potential steric hindrance can slightly impact coupling kinetics compared to a standard Fmoc-L-Phenylalanine.[10][11] While generally not problematic, for sterically hindered sequences, it is prudent to use a small test cleavage and mass spectrometry analysis to confirm successful incorporation. The ortho-position of the nitro group in 2-NPA may confer slightly more steric bulk near the peptide backbone than the meta-position in 3-NPA, although this rarely necessitates significant protocol deviation.

This protocol describes a standard manual coupling cycle for incorporating either Fmoc-L-2-NPA or Fmoc-L-3-NPA on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10] Confirm the presence of a free primary amine with a positive Kaiser test.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-Nitrophenylalanine derivative (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times). A negative Kaiser test (colorless beads) will confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle Start Peptide-Resin (N-Fmoc) Deprotection 1. Add 20% Piperidine/DMF 2. Agitate & Wash Start->Deprotection FreeAmine Peptide-Resin (Free N-Terminus) Deprotection->FreeAmine Coupling 1. Pre-activate Fmoc-AA 2. Add to Resin & Agitate FreeAmine->Coupling Elongated Elongated Peptide-Resin (N-Fmoc) Coupling->Elongated Wash Wash (DMF) Elongated->Wash Next Cycle Wash->Deprotection Photocleavage_Workflow cluster_1 Photocleavage Experiment Peptide Purified Peptide with 2-NPA in Buffer Irradiation Irradiate at 365 nm (e.g., Mercury Lamp) Peptide->Irradiation Analysis Analyze via RP-HPLC & MS Irradiation->Analysis Result Quantify Parent Peptide & Cleavage Products Analysis->Result

Figure 2: Experimental workflow for the photocleavage of a 2-NPA-containing peptide.

Fmoc-L-3-Nitrophenylalanine: The Versatile Modification Handle

In stark contrast to its ortho-isomer, 3-NPA is photochemically stable. Its utility lies in the chemical reactivity of the nitro group, which can be selectively reduced to a primary amine (3-aminophenylalanine). This newly formed amine serves as a unique, site-specific handle for bioconjugation, allowing for the attachment of fluorophores, drugs, or other molecular probes.

Mechanism of Action: The reduction of the aromatic nitro group to an amine is a well-established chemical transformation. Common reagents for this on-resin reduction include tin(II) chloride (SnCl₂) or zinc dust. [6]This transformation changes the mass of the residue (loss of two oxygen atoms, gain of two hydrogen atoms; a net change of -30 Da) and introduces a nucleophilic amine without altering the peptide backbone.

This protocol is adapted from a general method for nitrophenylalanine reduction and is suitable for on-resin application. [6]

  • Resin Preparation: Following incorporation of Fmoc-L-3-NPA and elongation of the peptide, ensure the final N-terminal amino acid is still Fmoc-protected to prevent side reactions at the N-terminus. Swell the peptide-resin in DMF.

  • Reduction Reaction:

    • Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 eq. per nitro group) in DMF.

    • Add the solution to the peptide-resin and agitate at room temperature for 4-12 hours.

    • Self-Validation: Monitor the reaction by taking a small sample of resin beads, cleaving the peptide with TFA, and analyzing by mass spectrometry. The disappearance of the starting mass and the appearance of a peak with a mass shift of -30 Da indicates a complete reaction.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF, followed by DCM, to remove all traces of the reducing agent. The resin is now ready for subsequent on-resin conjugation to the newly formed amine or for standard cleavage and deprotection.

Reduction_Workflow cluster_2 On-Resin Reduction & Conjugation PeptideResin Peptide-Resin with 3-NPA Reduction Reduce with SnCl₂ in DMF (4-12h) PeptideResin->Reduction AmineResin Peptide-Resin with 3-Aminophenylalanine Reduction->AmineResin Conjugation On-Resin Conjugation (e.g., Fluorophore) AmineResin->Conjugation Option A Cleavage Cleavage & Deprotection (TFA Cocktail) AmineResin->Cleavage Option B

Figure 3: Workflow for on-resin reduction of 3-NPA and subsequent processing options.

Part 3: Comparative Summary and Application-Driven Selection

The selection between Fmoc-L-2-Nitrophenylalanine and Fmoc-L-3-Nitrophenylalanine is not a matter of performance, but of purpose. They are distinct tools designed for fundamentally different outcomes.

  • Choose Fmoc-L-2-Nitrophenylalanine when your goal is to control the activity or integrity of a peptide using an external light stimulus. This is ideal for applications in cell biology, pharmacology, and materials science where temporal and spatial control is paramount (e.g., creating photodegradable hydrogels or light-activated drug release). [1][3]

  • Choose Fmoc-L-3-Nitrophenylalanine when you require a stable, non-native amino acid that can serve as a latent site for chemical modification. This is the superior choice for creating well-defined peptide-drug conjugates, fluorescently labeled probes for imaging, or for introducing specific structural modifications to study protein-protein interactions. [4][5] The following decision logic provides a clear path for selecting the appropriate isomer based on your experimental objective.

Decision_Logic Goal What is your primary experimental goal? Cleavage Do you need to cleave the peptide with light? Goal->Cleavage Modification Do you need a site for stable chemical modification? Goal->Modification Use2NPA Use Fmoc-L-2-Nitrophenylalanine Cleavage->Use2NPA Yes Use3NPA Use Fmoc-L-3-Nitrophenylalanine Modification->Use3NPA Yes

Figure 4: Decision logic for selecting the appropriate nitrophenylalanine isomer.

By understanding the distinct chemical personalities of these two isomers, researchers can confidently harness their unique properties to advance the frontiers of peptide chemistry and drug discovery.

References

  • Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. [Link]

  • Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. [Link]

  • Request PDF. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ResearchGate. [Link]

  • Ishida, M., et al. (2008). Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. PubMed. [Link]

  • Semantic Scholar. (n.d.). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Semantic Scholar. [Link]

  • Woolley, G. A., et al. (2014). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. Molecules, 19(11), 17577–17590. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. CSBio. [Link]

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Comparative

A-Comparative-Guide-to-Fmoc-L-3-Nitrophenylalanine-and-Fmoc-L-4-Nitrophenylalanine-in-Peptide-Synthesis

Introduction: The Strategic Value of Nitrophenylalanine in Peptide Chemistry In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for creati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Nitrophenylalanine in Peptide Chemistry

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for creating novel therapeutics with enhanced properties. Among these, nitrated phenylalanine derivatives, specifically Fmoc-L-3-Nitrophenylalanine (Fmoc-L-Phe(3-NO2)-OH) and Fmoc-L-4-Nitrophenylalanine (Fmoc-L-Phe(4-NO2)-OH), serve as versatile building blocks.[1][2] The introduction of a nitro group onto the phenyl ring offers a unique combination of electronic and steric characteristics that can influence peptide conformation and biological activity.[3] More importantly, the nitro moiety acts as a valuable chemical handle. It can be readily reduced to an amine, providing a site for bioconjugation, or utilized as a spectroscopic probe and an effective FRET (Förster Resonance Energy Transfer) quencher.[4][5]

This guide provides an in-depth, objective comparison of the meta- (3-nitro) and para- (4-nitro) isomers of Fmoc-L-Nitrophenylalanine. We will explore their distinct physicochemical properties, performance in solid-phase peptide synthesis (SPPS), and downstream applications, supported by experimental data and detailed protocols to guide researchers in making an informed selection for their specific research objectives.

Physicochemical Properties: A Tale of Two Isomers

While both isomers share the same molecular formula and weight, the position of the nitro group subtly influences their physical properties. These differences can have practical implications for handling and solubility during synthesis.

PropertyFmoc-L-3-NitrophenylalanineFmoc-L-4-NitrophenylalanineRationale for Difference
Synonyms Fmoc-L-Phe(3-NO2)-OH, Fmoc-m-nitro-L-Phe-OH[1]Fmoc-L-Phe(4-NO2)-OH, Fmoc-p-nitro-L-Phe-OH[2]Standard nomenclature for meta and para substitution.
CAS Number 206060-42-6[1]95753-55-2[2]Unique identifiers for distinct chemical compounds.
Molecular Formula C₂₄H₂₀N₂O₆[1]C₂₄H₂₀N₂O₆[2]Isomers share the same atomic composition.
Molecular Weight 432.43 g/mol [6]432.43 g/mol [7]Isomers have identical molecular weights.
Appearance White solid/powder[1]White to off-white powder[2][8]Generally similar, with slight variations possible due to crystal packing.
Melting Point ~140 °C[9]~210 - 220 °C[2]The more symmetric para-isomer typically allows for more efficient crystal packing, resulting in a higher melting point.
Optical Rotation [a]D²⁰ = -36 ± 1° (c=1 in DMF)[1][a]D²⁰ = -40 ± 3° (c=1 in DMF)[2]The position of the nitro group influences the electronic environment of the chiral center, leading to slight differences in optical activity.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The success of SPPS hinges on achieving near-quantitative efficiency at each deprotection and coupling step.[10] The choice between the 3-nitro and 4-nitro isomers can influence these critical stages.

Coupling Efficiency

The incorporation of any non-canonical amino acid can present challenges compared to standard proteinogenic amino acids. However, both Fmoc-L-Phe(3-NO2)-OH and Fmoc-L-Phe(4-NO2)-OH generally exhibit good reactivity and can be efficiently incorporated using standard coupling reagents.[2][11]

The primary factors influencing coupling efficiency are steric hindrance and the electronic nature of the amino acid derivative.[12][13] While the nitro group is electron-withdrawing, its steric bulk is not significantly different between the meta and para positions to cause major discrepancies in coupling rates under optimized conditions. For most sequences, standard coupling reagents like HBTU, HCTU, or DIC/Oxyma provide excellent results.[14]

Key Consideration: In sequences known to be prone to aggregation, the slightly different hydrophobicity and conformational preferences of the two isomers might lead to minor variations in performance.[12] Monitoring coupling completion with a qualitative test (e.g., Kaiser test) or quantitative methods is always recommended, especially for difficult sequences.[15]

Fmoc Deprotection

The Fmoc protecting group is removed under mild basic conditions, typically using a solution of piperidine in DMF.[14][16] This process proceeds via a β-elimination mechanism. The electron-withdrawing nature of the nitro group on the phenyl ring has a negligible effect on the lability of the Fmoc group attached to the distant alpha-amine. Therefore, standard deprotection protocols are effective for both isomers without modification.

Potential Side Reactions

While both isomers are generally stable throughout the SPPS process, the inherent reactivity of the nitro group and the conditions of peptide synthesis can lead to potential side reactions.[17][18]

  • Reduction of the Nitro Group: While the primary application of the nitro group is its post-synthetic reduction, premature reduction during synthesis is a potential concern, though rare with standard Fmoc-SPPS reagents. Strong reducing agents or certain scavengers used in cleavage cocktails could potentially affect the nitro group.[19]

  • Aspartimide Formation: In sequences containing Asp-Xxx motifs, aspartimide formation is a known side reaction catalyzed by the basic conditions of Fmoc deprotection.[16][17] The electronic properties of the adjacent nitrophenylalanine residue could subtly influence the rate of this side reaction, although no specific studies directly comparing the 3-nitro and 4-nitro isomers in this context are widely reported.

Experimental Protocols

The following protocols provide a robust starting point for the successful incorporation of both nitrophenylalanine isomers.

Standard Fmoc-SPPS Cycle (0.1 mmol Scale)

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Check coupling (Kaiser Test) Cycle->Deprotection

Caption: Standard workflow for a single cycle in Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in peptide synthesis-grade DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[20] Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Phe(3-NO2)-OH or Fmoc-L-Phe(4-NO2)-OH (4 eq, 0.4 mmol), an activator like HBTU (3.9 eq, 0.39 mmol), and HOBt (4 eq, 0.4 mmol) in DMF.

    • Add DIPEA (8 eq, 0.8 mmol) and pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing and Confirmation: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times). Perform a Kaiser test to confirm complete coupling (beads should remain colorless or yellow).[15]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.

Post-Synthetic Modifications: The True Power of the Nitro Group

The primary advantage of incorporating nitrophenylalanine lies in the versatility of the nitro group for post-synthetic modifications. The most common application is its reduction to a primary aromatic amine (aminophenylalanine, Aph).

Reduction to Aminophenylalanine

This transformation converts the relatively inert nitrophenyl group into a reactive amine, which can be selectively targeted for labeling with fluorophores, biotin, or for constructing complex peptide architectures. The reduction is typically performed on the resin-bound peptide after chain assembly is complete but before final cleavage and side-chain deprotection.

Reduction_Workflow PeptideResin Peptide-Resin with Phe(NO2) Reduction Reduction (e.g., SnCl2·2H2O in DMF) PeptideResin->Reduction Wash Washing (DMF, DCM) Reduction->Wash LabeledPeptide Peptide-Resin with Phe(NH2) Wash->LabeledPeptide Derivatization On-Resin Derivatization (e.g., Acylation, Labeling) LabeledPeptide->Derivatization Cleavage Final Cleavage & Deprotection Derivatization->Cleavage

Caption: On-resin reduction and derivatization of a nitrophenylalanine residue.

Experimental Protocol: On-Resin Nitro Group Reduction

  • Resin Preparation: After completing the peptide sequence, wash the peptide-resin thoroughly with DMF.

  • Reduction Reaction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 10-20 equivalents per nitro group) in DMF. Add the solution to the peptide-resin.

  • Incubation: Gently agitate the slurry at room temperature. Monitor the reaction for completion (typically 2-12 hours). The disappearance of the nitro group can be monitored by analytical techniques on cleaved aliquots if necessary.

  • Washing: Once the reduction is complete, drain the reagent and wash the resin extensively with DMF, followed by DCM, to remove all traces of the tin salts. The resulting aminophenylalanine residue is now ready for subsequent on-resin chemistry or final cleavage.[21]

Isomer Comparison: The reduction kinetics of the 3-nitro and 4-nitro isomers are generally comparable under these conditions. Both are readily reduced to the corresponding amine.

Applications and Isomer Selection

The choice between Fmoc-L-3-Nitrophenylalanine and Fmoc-L-4-Nitrophenylalanine is driven by the final application.

ApplicationPreferred IsomerRationale
Fluorescence Quenching (FRET) Fmoc-L-4-NitrophenylalanineThe para-nitro group often serves as a more effective and predictable FRET quencher when paired with common fluorophores.[4][22] Its geometry allows for efficient through-bond energy transfer.
Infrared (IR) Probes Fmoc-L-4-NitrophenylalanineThe symmetric stretching of the para-nitro group provides a distinct and sensitive IR absorption band, making it a useful probe for studying peptide conformation and local environment.[4][22][23]
Bioconjugation Handle Both (often 4-Nitro)Both isomers provide a reactive amine upon reduction. The para position is more commonly used, potentially due to its more direct extension from the peptide backbone, which may make the resulting amine more accessible for subsequent reactions.[5][24]
Photocleavable Peptides (Typically ortho-isomer)While 3-nitro and 4-nitro are not typically used for photocleavage, the ortho-isomer (2-Nitrophenylalanine) has been shown to induce photochemical cleavage of the peptide backbone.[25][26]
Modulating Biological Activity BothThe choice depends on the specific target. The different electronic and steric profiles of the meta and para isomers can lead to different binding affinities and selectivities. This often requires empirical testing.[8][11]

Conclusion and Recommendations

Both Fmoc-L-3-Nitrophenylalanine and Fmoc-L-4-Nitrophenylalanine are powerful tools in the peptide chemist's arsenal. They are readily incorporated into peptides using standard Fmoc-SPPS protocols and offer a gateway to a wide range of post-synthetic modifications and applications.

Key Recommendations:

  • For Spectroscopic Applications: For use as an IR probe or a FRET quencher, Fmoc-L-4-Nitrophenylalanine is the superior choice due to its well-characterized and efficient properties.[4][22]

  • For General Bioconjugation: Both isomers are effective, but Fmoc-L-4-Nitrophenylalanine is more commonly cited and its resulting para-amino group may offer better steric accessibility for subsequent labeling.[24]

  • For Structure-Activity Relationship (SAR) Studies: The choice is target-dependent. Synthesizing peptides with each isomer is a valid strategy to probe how the position of the nitro group affects binding and activity.

Ultimately, the selection between these two valuable reagents should be guided by a clear understanding of the intended final application. By leveraging the unique properties of the nitro group, researchers can design and synthesize novel peptides with tailored functionalities for advanced therapeutic and diagnostic purposes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.
  • Chem-Impex. Fmoc-3-nitro-L-phenylalanine.
  • Chem-Impex. Fmoc-4-nitro-L-phenylalanine.
  • Fmoc-4-Nitro-L-Phenylalanine: A Versatile Building Block in Medicinal Chemistry. (2025).
  • J&K Scientific LLC. Fmoc-3-nitro-L-phenylalanine | 206060-42-6.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Benchchem. Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
  • Biosynth. Fmoc-3-nitro-L-phenylalanine | 206060-42-6 | FF50058.
  • Santa Cruz Biotechnology. Fmoc-4-Nitro-L-phenylalanine | CAS 95753-55-2 | SCBT.
  • Aapptec Peptides. Fmoc-Phe(4-NO2)-OH, N-Fmoc-4-nitro-L-phenylalanine; [95753-55-2].
  • ChemBK. Fmoc-L-3-Nitrophenylalanine. (2024).
  • Benchchem. Application Notes and Protocols: 2-Methyl-4-nitrophenyl Isocyanate in Solid-Phase Peptide Synthesis.
  • Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(24), 4421-4424.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • Kumar, P., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Peptide Synthesis Efficiency with Fmoc Amino Acids. (2026).
  • Wu, N., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed, 19248003.
  • Ollivier, N., et al. (2015). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. ResearchGate.
  • Yagüe, J., et al. (2013). Peptide Oxidation/Reduction Side Reactions. ResearchGate.
  • Sigma-Aldrich. Nitro-phenylalanine: a novel sensor for heat transfer in peptides. (2011).
  • Woolley, G. A., et al. (2014). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PubMed Central, 4070778.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • Benchchem. Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides.

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Validation

A Comparative Guide to the Structural and Functional Consequences of 3-Nitro Substitution in Peptides

For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications (PTMs) is paramount. Among these, the nitration of tyrosine to form 3-nitrotyrosine (...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications (PTMs) is paramount. Among these, the nitration of tyrosine to form 3-nitrotyrosine (3-NT) stands out as a critical modification associated with oxidative stress and various pathological conditions.[1][2][3][4] This guide provides an in-depth comparison of how 3-nitro substitution fundamentally alters peptide structure and function, supported by experimental insights and methodologies.

The Physicochemical Impact of Tyrosine Nitration

The introduction of a nitro (-NO2) group onto the ortho position of the tyrosine phenolic ring is not a subtle change. It imposes significant steric and electronic alterations that cascade into structural and functional consequences.[2][5][6]

  • Electronic Perturbation : The potent electron-withdrawing nature of the nitro group dramatically lowers the pKa of the tyrosine's phenolic hydroxyl group from approximately 10.1 to a more acidic 7.2.[1][2] This shift means that at physiological pH (~7.4), a significant population of 3-nitrotyrosine residues will be deprotonated to form a negatively charged phenolate.[2] This new negative charge can disrupt existing electrostatic interactions or create new ones, fundamentally altering a peptide's interaction landscape.

  • Steric and Conformational Effects : The addition of the bulky nitro group increases the volume of the amino acid side chain.[2][5] This can lead to steric hindrance, disrupt local packing, and force conformational rearrangements to accommodate the new group. In structured peptides, this can be sufficient to destabilize secondary structures like α-helices or β-sheets.

Comparative Structural Effects: Native vs. Nitrated Peptides

The decision to incorporate a 3-nitrotyrosine is often to probe or modulate structure. The consequences are best understood through direct comparison with the unmodified parent peptide.

Secondary Structure Perturbations

Circular Dichroism (CD) spectroscopy is an invaluable tool for rapidly assessing global changes in secondary structure. The introduction of 3-nitrotyrosine often leads to a measurable loss of ordered structure.

For instance, a peptide that normally adopts a stable α-helical conformation may show a decrease in the characteristic negative molar ellipticity at 222 nm and 208 nm upon nitration. This suggests that the nitro group's steric bulk or its altered electronic properties disrupt the hydrogen bonding network required to maintain the helical fold. Conversely, in some contexts, the new interactions facilitated by the nitro group could potentially stabilize specific turns or local conformations.[7]

Stability and Folding

Tyrosine residues are often key players in the hydrophobic core of folded peptides and proteins. Nitration can compromise this role. The increased polarity and potential negative charge of 3-nitrotyrosine can make its burial within a hydrophobic core energetically unfavorable, leading to a decrease in overall peptide stability. This can be quantified by measuring the melting temperature (Tm) or by chemical denaturation experiments.

Table 1: Illustrative Comparison of Peptide Structural Properties

PropertyParent Peptide (with Tyrosine)3-Nitro-Peptide (with 3-Nitrotyrosine)Rationale for Change
pKa of Phenolic Group ~10.1~7.2The electron-withdrawing nitro group stabilizes the phenolate anion.[1][2]
Charge at pH 7.4 NeutralPartial to Full Negative ChargeThe pKa is close to physiological pH, leading to deprotonation.[1]
Secondary Structure e.g., High α-helical contentOften reduced α-helical contentSteric hindrance and altered H-bonding potential can disrupt ordered structures.[7]
Thermal Stability (Tm) HigherOften LowerDisruption of core packing and introduction of unfavorable charges can decrease stability.

Comparative Functional Consequences

The structural changes induced by nitration directly translate into altered biological function. This can manifest as a loss-of-function, a gain-of-function, or a complete change in molecular recognition.[8]

Altered Receptor Binding and Enzyme Activity

Tyrosine is frequently found in the active sites of enzymes and at the interface of protein-protein interactions, where its hydroxyl group can act as a critical hydrogen bond donor or acceptor.

  • Loss of Function : Nitration can abolish function by preventing essential interactions. For example, if a tyrosine hydroxyl group is a key hydrogen bond donor for a receptor, the lower pKa and resulting deprotonation in 3-nitrotyrosine can eliminate this ability, drastically reducing binding affinity. In a study of 14-3-3 proteins, nitration of a key tyrosine (Y130) in the binding groove was shown to alter the conformation of the binding site and prevent client proteins from binding.[9][10]

  • Gain of Function : In some cases, the new features of 3-nitrotyrosine can be exploited. The negative charge can form a new, favorable salt bridge with a positively charged residue on a binding partner. Its unique shape and electronic signature can create a novel recognition motif that is not present in the parent peptide.

Table 2: Illustrative Comparison of Peptide Functional Activity

ParameterParent Peptide (with Tyrosine)3-Nitro-Peptide (with 3-Nitrotyrosine)Common Mechanistic Explanation
Receptor Binding (Kd) e.g., 10 nM>1000 nM (Weaker)Loss of a critical hydrogen bond; steric clash in the binding pocket.[9]
Enzyme Inhibition (IC50) e.g., 50 µM5 µM (Stronger)The nitro group forms a new, favorable interaction with the enzyme active site.
Phosphorylation Status Can be phosphorylatedPhosphorylation is blockedThe nitro group at the 3-position prevents kinase access and modification of the hydroxyl group.[11]

The diagram below illustrates how nitration can disrupt a critical peptide-protein interaction.

cluster_0 Parent Peptide Interaction cluster_1 Receptor Pocket cluster_2 Nitrated Peptide Interaction cluster_3 Receptor Pocket P Parent Peptide Y Tyrosine Side Chain (-OH group) ポケット Binding Pocket (Accepts H-bond) Y->ポケット ✅ Strong H-Bond (High Affinity) R Receptor NP Nitrated Peptide NY 3-Nitrotyrosine (-O⁻ group, steric bulk) ポケット2 Binding Pocket NY->ポケット2 ❌ Repulsion / Steric Clash (Low Affinity) R2 Receptor

Caption: Mechanism of nitration-induced binding disruption.

Experimental Workflows for Characterization

A robust comparison requires meticulous experimental design, from synthesis to functional validation.

A Peptide Design B Parallel Synthesis (Parent vs. 3-Nitro) A->B C HPLC Purification (Purity >95%) B->C D Mass Spectrometry (Identity Confirmation) C->D E Structural Analysis (e.g., Circular Dichroism) D->E F Functional Assay (e.g., Binding, Enzyme kinetics) D->F G Comparative Data Analysis E->G F->G

Caption: Workflow for comparative analysis of nitrated peptides.

Protocol: Peptide Synthesis

Peptides containing 3-nitrotyrosine are readily synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[12][13]

  • Resin Selection : Choose a suitable resin (e.g., Rink amide resin for a C-terminal amide).

  • Amino Acid Coupling : Use commercially available Fmoc-3-Nitro-L-Tyrosine. Unlike standard tyrosine, the phenolic hydroxyl group of Fmoc-3-NT is acidic and does not typically require a protecting group, although in situ protection strategies can sometimes improve purity.[12]

  • Standard Cycles : Perform coupling/deprotection cycles for the entire peptide sequence. The parent peptide should be synthesized in parallel for direct comparison.

  • Cleavage and Deprotection : Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[13]

  • Purification : Purify the crude peptide via reverse-phase HPLC to >95% purity.

  • Verification : Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The nitration corresponds to a mass shift of +45 Da relative to the parent peptide.[14]

Protocol: Circular Dichroism (CD) Spectroscopy

This protocol provides a framework for comparing the secondary structure of a nitrated peptide to its parent.

  • Sample Preparation :

    • Accurately determine the concentration of both the parent and nitrated peptides (e.g., by UV absorbance at 280 nm, accounting for the different extinction coefficient of 3-NT).

    • Prepare solutions of each peptide at a final concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).[15]

    • The buffer must be free of absorbing species in the far-UV range (190-260 nm).[15][16]

  • Instrument Setup :

    • Use a quartz cuvette with a 1 mm path length.

    • Set the spectrophotometer to scan from 260 nm to 190 nm.

    • Key parameters: 1 nm bandwidth, 0.5 nm step size, 1-2 second averaging time.

  • Data Acquisition :

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum for the parent peptide.

    • Record the spectrum for the 3-nitro-peptide.

    • Acquire at least three scans for both the buffer and each sample and average them.[17]

  • Data Processing :

    • Subtract the averaged buffer spectrum from each of the averaged peptide spectra.[17]

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

  • Analysis :

    • Compare the spectra. Look for changes in the position and magnitude of the characteristic minima and maxima that indicate shifts in secondary structure content (e.g., a decrease in the negative band at 222 nm suggests a loss of α-helicity).

Conclusion

The substitution of tyrosine with 3-nitrotyrosine is a powerful tool for both probing and engineering peptide function. It is far more than a simple biomarker of oxidative stress; it is a profound chemical modification that reshapes a peptide's physicochemical properties.[18] By introducing changes in charge, size, and hydrogen bonding capability, nitration can destabilize native structures and fundamentally rewrite the rules of molecular recognition.[18] For drug development professionals and researchers, understanding these comparative effects is essential for interpreting the biological role of nitration and for rationally designing novel peptide therapeutics with tailored stability and activity profiles. A systematic approach, combining parallel synthesis with rigorous biophysical and functional comparison, is the key to unlocking the full potential of this impactful modification.

References

  • Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. ACS Publications. Available at: [Link]

  • Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports. Available at: [Link]

  • Electron capture dissociation mass spectrometry of tyrosine nitrated peptides. Pure. Available at: [Link]

  • Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins. ACS Publications. Available at: [Link]

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central. Available at: [Link]

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. ACS Publications. Available at: [Link]

  • Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins. PubMed. Available at: [Link]

  • Synthesis of some 3-Nitro-L-tyrosine peptides by means of active polyester intermediates derived from the nitrophenol side chain. Australian Journal of Chemistry. Available at: [Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PubMed. Available at: [Link]

  • What is Protein Nitration?. BMG LABTECH. Available at: [Link]

  • Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. PubMed Central. Available at: [Link]

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  • Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection. PubMed. Available at: [Link]

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  • Molecular Basis for Peptide Nitration by a Novel Cytochrome P450 Enzyme in RiPP Biosynthesis. ResearchGate. Available at: [Link]

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  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. Available at: [Link]

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  • Monitoring peptide tyrosine nitration by spectroscopic methods. PubMed. Available at: [Link]

  • Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift. ResearchGate. Available at: [Link]

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Comparative

A Technical Guide to the Prospective Biological Activity of Peptides Containing Fmoc-L-3-Nitrophenylalanine: A Comparative Framework

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of Nitro-Functionalized Phenylalanine in Peptide Therapeutics The incorporation of non-canonical amino acids into pepti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Nitro-Functionalized Phenylalanine in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] Among the vast array of synthetic building blocks, L-3-Nitrophenylalanine, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for solid-phase peptide synthesis (SPPS), represents an intriguing yet underexplored modification. The introduction of a nitro group onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid side chain, potentially leading to novel biological functions.

While direct, comprehensive studies on the biological activities of peptides containing L-3-Nitrophenylalanine are limited in publicly available literature, this guide aims to provide a prospective analysis and a comparative framework for researchers. By drawing parallels with structurally related modifications and the well-documented effects of protein nitration, we can hypothesize potential activities and outline the experimental workflows required to validate them. This guide will serve as a technical resource for scientists interested in exploring the therapeutic potential of peptides functionalized with Fmoc-L-3-Nitrophenylalanine.

Synthesis and Structural Implications of Incorporating L-3-Nitrophenylalanine

The synthesis of peptides containing L-3-Nitrophenylalanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-L-3-Nitrophenylalanine can be incorporated into a peptide sequence like any other Fmoc-protected amino acid.

The introduction of the nitro group at the meta position of the phenyl ring is expected to have several structural consequences:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking. This may alter the peptide's affinity for its biological target.

  • Steric Effects: The bulk of the nitro group may influence the local conformation of the peptide backbone and the overall three-dimensional structure.

  • Hydrophobicity: The nitro group can modulate the hydrophobicity of the phenylalanine side chain, which is a critical parameter for many biological activities, including membrane interactions.

The structural impact of this modification can be elucidated using techniques such as circular dichroism (CD) spectroscopy to assess secondary structure and nuclear magnetic resonance (NMR) for detailed conformational analysis.[3]

A Comparative Framework for Evaluating Biological Activity

Based on studies of other modified peptides and nitrated proteins, we can propose a framework for investigating and comparing the biological activities of peptides containing L-3-Nitrophenylalanine.

Antimicrobial Activity: A New Frontier for Cationic Peptides?

Many antimicrobial peptides (AMPs) are cationic and amphipathic, and their activity is often dependent on the nature of their hydrophobic residues.[4] The substitution of natural amino acids with non-canonical ones can enhance their antimicrobial potency and spectrum. For instance, peptides containing the highly hydrophobic 3,3-diphenyl-L-alanine have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5]

Hypothesis: The incorporation of L-3-Nitrophenylalanine into a cationic peptide sequence could modulate its antimicrobial activity by altering its hydrophobicity and interaction with bacterial membranes.

Comparative Analysis: To test this hypothesis, a model antimicrobial peptide could be synthesized with and without the L-3-Nitrophenylalanine substitution. The antimicrobial efficacy would then be compared against a panel of pathogenic bacteria.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µM)

Peptide VariantS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)C. albicans (Fungus)
Model Peptide (with Phe) Data to be determinedData to be determinedData to be determinedData to be determined
Model Peptide (with 3-Nitro-Phe) Data to be determinedData to be determinedData to be determinedData to be determined
Reference AMP (e.g., Melittin) Known valueKnown valueKnown valueKnown value
Anticancer Activity: Targeting the Tumor Microenvironment

Anticancer peptides (ACPs) often exert their effects by selectively disrupting the membranes of cancer cells or by interfering with intracellular signaling pathways.[6][7] Modifications to the peptide sequence can improve selectivity and potency.[8] For example, substituting phenylalanine with proline in a heptad repeat peptide sequence has been shown to enhance anticancer activity against breast cancer cells.[9]

Hypothesis: The electronic properties of the nitro group in L-3-Nitrophenylalanine could enhance interactions with the negatively charged cancer cell membrane or with specific intracellular targets, leading to increased anticancer activity.

Comparative Analysis: The cytotoxic effects of a model peptide and its 3-Nitrophenylalanine-containing analogue would be evaluated against various cancer cell lines and compared to a known anticancer agent.

Table 2: Hypothetical Comparative Anticancer Activity (IC50 in µM)

Peptide VariantMDA-MB-231 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)HEK-293 (Normal Cells)
Model Peptide (with Phe) Data to be determinedData to be determinedData to be determinedData to be determined
Model Peptide (with 3-Nitro-Phe) Data to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Reference Drug) Known valueKnown valueKnown valueKnown value
Modulation of Enzyme Activity and Receptor Binding: Lessons from 3-Nitrotyrosine

The nitration of tyrosine to 3-nitrotyrosine is a well-studied post-translational modification that can significantly impact protein function.[5][10][11] The addition of a nitro group lowers the pKa of the phenolic hydroxyl group and can alter a protein's enzymatic activity, its susceptibility to proteolysis, and its interaction with signaling partners.[12]

Hypothesis: The incorporation of L-3-Nitrophenylalanine, which is isosteric to 3-nitrotyrosine but lacks the hydroxyl group, could serve as a stable mimic to probe the effects of nitration on peptide-protein interactions or to develop novel enzyme inhibitors or receptor modulators.

Comparative Analysis: For a peptide known to bind to a specific enzyme or receptor, the binding affinity of the native peptide would be compared to its 3-Nitrophenylalanine-containing counterpart using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model 10-mer peptide (e.g., Y-G-G-F-L-R-R-I-R-K) and its analogue containing L-3-Nitrophenylalanine at position 4.

  • Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-3-Nitrophenylalanine (or Fmoc-L-Phenylalanine for the control peptide) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add an activator base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and then dichloromethane (DCM).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Cleavage & Purification Swell_Resin 1. Swell Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Washing 4. Wash (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next AA Final_Steps Final Steps Washing->Final_Steps After last AA Cleavage 5. Cleavage from Resin (TFA Cocktail) Purification 6. RP-HPLC Purification Cleavage->Purification Characterization 7. MS & HPLC Analysis Purification->Characterization MIC_Assay_Workflow Prepare_Peptides 1. Prepare Peptide Serial Dilutions Inoculate_Plate 3. Inoculate 96-well Plate Prepare_Peptides->Inoculate_Plate Prepare_Bacteria 2. Prepare Bacterial Inoculum (5x10^5 CFU/mL) Prepare_Bacteria->Inoculate_Plate Incubate 4. Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results 5. Determine MIC (Lowest concentration with no growth) Incubate->Read_Results

Caption: Workflow for the MIC Assay.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Conclusion

While the biological landscape of peptides containing Fmoc-L-3-Nitrophenylalanine is still largely uncharted, the potential for this non-canonical amino acid to impart novel and enhanced therapeutic properties is significant. By leveraging the knowledge gained from other peptide modifications and the extensive research on protein nitration, we can formulate clear hypotheses and design rigorous experimental plans. This guide provides a foundational framework for researchers to systematically investigate the antimicrobial, anticancer, and other biological activities of these promising molecules, thereby paving the way for the development of next-generation peptide-based therapeutics.

References

  • Radi, R. (2018). 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Essays in Biochemistry, 62(1), 119-137. [Link]

  • Aboye, T. L., et al. (2021). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Molecules, 26(11), 3298. [Link]

  • Bartesaghi, S., & Radi, R. (2018). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling, 28(16), 1435-1463. [Link]

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  • Simon, M. D., & Raines, R. T. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-590. [Link]

  • Muttenthaler, M., et al. (2021). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14143-14170. [Link]

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  • Reynolds, F., et al. (2011). Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites. Methods in Enzymology, 491, 269-287. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Fmoc-L-3-Nitrophenylalanine

Fmoc-L-3-Nitrophenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides for research and drug development.[1][2] Its unique structure, featuring a nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Fmoc-L-3-Nitrophenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides for research and drug development.[1][2] Its unique structure, featuring a nitro group, enhances reactivity, making it a valuable tool for medicinal chemists.[1] However, like all laboratory chemicals, understanding and implementing the proper safety protocols are paramount to ensuring the well-being of researchers and the integrity of the experimental work. This guide provides essential, immediate safety and logistical information for handling Fmoc-L-3-Nitrophenylalanine, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for every compound may vary slightly between suppliers, the hazards associated with Fmoc-protected amino acids in solid form are generally consistent. Based on data from structurally similar compounds, Fmoc-L-3-Nitrophenylalanine may cause skin, eye, and respiratory irritation.[3][4][5][6]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5][6] The fine, powdered nature of this compound means that it can easily become airborne, posing an inhalation risk.[5][7] Therefore, our safety strategy is built around minimizing the generation of dust and creating effective barriers to these exposure routes.

Hazardous Decomposition: Under fire conditions, Fmoc-L-3-Nitrophenylalanine may decompose to produce oxides of carbon and nitrogen.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling Fmoc-L-3-Nitrophenylalanine.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use. Double-gloving can be considered for extended handling periods. This prevents direct skin contact with the compound.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[8] Standard prescription glasses are not a substitute for safety glasses.
Face Face shield (in addition to safety glasses/goggles)Recommended when there is a significant risk of splashing or dust generation, such as during large-scale weighing or in the event of a spill.[8]
Body Laboratory coatA standard, buttoned lab coat is required to protect against skin contact with any spills or dust.[8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator (e.g., N95) should be selected based on a formal risk assessment.[8][9]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the consistent and safe handling of Fmoc-L-3-Nitrophenylalanine.

Preparation and Engineering Controls
  • Work Area: All manipulations of solid Fmoc-L-3-Nitrophenylalanine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • PPE Inspection: Before starting work, verify that all necessary PPE is available, in good condition, and fits correctly.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: When transferring the solid material, use appropriate tools like spatulas and weigh paper.[5][7] Avoid any actions that could generate dust.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Storage
  • Conditions: Store Fmoc-L-3-Nitrophenylalanine in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][10] Recommended storage temperatures are typically between 2°C and 8°C.[1][3][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance.

Solid Waste
  • Containerization: Place any unused solid Fmoc-L-3-Nitrophenylalanine and any contaminated materials (e.g., weigh paper, gloves) into a clearly labeled, sealed, and appropriate hazardous waste container.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name: "Fmoc-L-3-Nitrophenylalanine".[6]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[6]

Liquid Waste (from Fmoc deprotection)

The waste generated from the Fmoc deprotection step in peptide synthesis, which typically involves piperidine in DMF, is also hazardous.

  • Collection: Collect all liquid waste from the deprotection and subsequent resin washing steps in a dedicated, sealed, and properly labeled hazardous waste container.[6]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the names of all constituents (e.g., "N,N-Dimethylformamide (DMF), Piperidine, Piperidine-dibenzofulvene adduct").[6]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of all hazardous waste. Do not pour chemical waste down the drain.[4][7][11]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and correct response is critical.

Spill Response

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate PPE Don Appropriate PPE (including respiratory protection) Evacuate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Disposal Dispose of Waste via EHS Decontaminate->Disposal

Caption: Workflow for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][11] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle Fmoc-L-3-Nitrophenylalanine, ensuring a secure laboratory environment and the successful progression of their vital work in peptide science.

References

  • Safety Data Sheet - AAPPTec. AAPPTec. [Link]

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  • Protective Equipment - American Chemistry Council. American Chemistry Council. [Link]

  • How stable are Fmoc amino acids at room temp? : r/Chempros - Reddit. Reddit. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Occupational Safety and Health Administration. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

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  • Personal Protective Equipment Selection Guide - The University of Arizona. The University of Arizona. [Link]

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